Cas no 2034366-39-5 (N-2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide)

N-2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide is a specialized organic compound featuring a unique heterocyclic structure combining imidazolidine, thiophene, and methanesulfonyl moieties. Its molecular design offers potential advantages in medicinal chemistry, particularly as a scaffold for targeted drug development due to the presence of both polar (hydroxyethoxy, carboxamide) and hydrophobic (thiophene) functional groups. The methanesulfonyl group enhances electrophilic reactivity, while the 2-oxoimidazolidine core provides structural rigidity, potentially improving binding affinity in biological systems. This compound may exhibit improved solubility and metabolic stability compared to simpler analogs, making it a candidate for further pharmacological exploration. Its multifunctional architecture allows for versatile derivatization, enabling structure-activity relationship studies in therapeutic applications.
N-2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide structure
2034366-39-5 structure
Product Name:N-2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide
CAS No:2034366-39-5
MF:C13H19N3O6S2
MW:377.436460733414
CID:6484094
PubChem ID:122162621
Update Time:2025-05-20

N-2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide
    • 2034366-39-5
    • F6571-4431
    • AKOS032463805
    • N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide
    • N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide
    • N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide
    • Inchi: 1S/C13H19N3O6S2/c1-24(20,21)16-4-3-15(13(16)19)12(18)14-8-11(22-6-5-17)10-2-7-23-9-10/h2,7,9,11,17H,3-6,8H2,1H3,(H,14,18)
    • InChI Key: IJAUTFJLUVXILC-UHFFFAOYSA-N
    • SMILES: S(C)(N1C(N(C(NCC(C2=CSC=C2)OCCO)=O)CC1)=O)(=O)=O

Computed Properties

  • Exact Mass: 377.07152768g/mol
  • Monoisotopic Mass: 377.07152768g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 7
  • Complexity: 565
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 153Ų

N-2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide Pricemore >>

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Additional information on N-2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide

N-2-(2-Hydroxyethoxy)-2-(Thiophen-3-Yl)Ethyl-3-Methanesulfonyl-2-OxoImidazolidine-1-Carboxamide: A Comprehensive Overview

The compound with CAS No 2034366-39-5, known as N-2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide, is a highly specialized organic compound with significant potential in various scientific and industrial applications. This compound has garnered attention due to its unique chemical structure, which incorporates several functional groups, including an imidazolidine ring, a methanesulfonyl group, and a thiophene moiety. These features make it a promising candidate for research in fields such as drug discovery, material science, and chemical engineering.

Recent studies have highlighted the importance of imidazolidine derivatives in medicinal chemistry, particularly in the development of enzyme inhibitors and bioactive agents. The presence of the methanesulfonyl group in this compound adds to its potential as a bioisostere or a prodrug candidate, enhancing its pharmacokinetic properties. Furthermore, the thiophene ring introduces aromaticity and electron-withdrawing effects, which can influence the compound's reactivity and selectivity in various reactions.

One of the most notable aspects of this compound is its synthetic versatility. Researchers have explored various methods to synthesize N-2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl derivatives, including nucleophilic substitution, condensation reactions, and coupling techniques. These methods have been optimized to achieve high yields and purity, making the compound more accessible for large-scale applications.

In terms of applications, this compound has shown promise in the development of bioactive agents for therapeutic purposes. For instance, its ability to inhibit specific enzymes or receptors makes it a potential candidate for treating various diseases, including cancer and inflammatory disorders. Additionally, its unique chemical structure allows for further functionalization, enabling researchers to tailor its properties for specific applications.

Recent advancements in computational chemistry have also provided deeper insights into the molecular interactions of this compound. By employing techniques such as molecular docking and quantum mechanics calculations, scientists have been able to predict its binding affinities with various biological targets. These studies have further validated its potential as a lead compound in drug discovery.

Another area where this compound has shown potential is in material science. Its ability to form stable polymers or self-assembled structures makes it a candidate for use in advanced materials such as sensors, coatings, and drug delivery systems. The incorporation of the thiophene ring into its structure enhances its electronic properties, making it suitable for applications in organic electronics.

Despite its promising properties, the synthesis and handling of this compound require careful consideration of safety protocols due to its chemical reactivity. Researchers are advised to follow standard laboratory practices to ensure safe handling and minimize environmental impact.

In conclusion, N-2-(2-hydroxyethoxy)-2-(thiophen-3-y l)ethyl-3-methanesulfonyl-2-o xoimidazolidine -1-carboxamide represents a versatile and innovative compound with wide-ranging applications across multiple disciplines. Its unique chemical structure and functional groups make it an attractive target for further research and development.

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